Carbon silicon oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbon silicon oxide is a compound that combines the properties of both carbon and silicon oxides. It is a unique material that has garnered interest due to its potential applications in various fields, including electronics, energy storage, and materials science. The compound is known for its stability, high surface area, and ability to form strong covalent bonds, making it a valuable material for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbon silicon oxide can be synthesized through various methods, including chemical vapor deposition, mechanofusion, and pyrolysis. One common method involves the use of a carbon precursor, such as pitch, which is introduced to the surface of silicon oxide using the mechanofusion method. This process involves the stabilization and carbonization of the precursor to form a carbon layer on the silicon oxide surface .

Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition (CVD). This method involves the reaction of silicon-containing gases, such as silane (SiH₄), with carbon-containing gases, such as methane (CH₄), at high temperatures. The resulting product is a composite material with tailored electrochemical properties, suitable for applications in lithium-ion batteries and other advanced technologies .

Chemical Reactions Analysis

Types of Reactions: Carbon silicon oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of silicon in the presence of oxygen forms silicon dioxide (SiO₂), while the reduction of silicon dioxide with carbon produces silicon carbide (SiC) and carbon monoxide (CO) .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen (O₂), hydrogen (H₂), and various carbon sources. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound include silicon dioxide, silicon carbide, and various carbon-silicon composites. These products have significant applications in electronics, energy storage, and materials science .

Scientific Research Applications

Carbon silicon oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and a support material for various reactions. In biology and medicine, this compound nanoparticles are explored for drug delivery and biosensing applications due to their biocompatibility and stability .

In the field of energy storage, this compound is used as an anode material in lithium-ion batteries. Its high surface area and ability to form strong covalent bonds with lithium ions make it an ideal material for improving battery performance and longevity .

Mechanism of Action

The mechanism by which carbon silicon oxide exerts its effects involves the formation of strong covalent bonds between silicon and carbon atoms. This bonding enhances the material’s stability and conductivity, making it suitable for various applications. In lithium-ion batteries, for example, the carbon layer on silicon oxide helps buffer the volume expansion during lithiation and delithiation processes, improving the battery’s cycle stability and capacity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to carbon silicon oxide include silicon carbide (SiC), silicon dioxide (SiO₂), and various silicon-carbon composites. These compounds share some properties with this compound but differ in their specific applications and performance characteristics .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of properties from both carbon and silicon oxides. This combination results in a material with high stability, surface area, and conductivity, making it suitable for a wide range of applications in electronics, energy storage, and materials science .

Conclusion

This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties, including high stability, surface area, and conductivity, make it an ideal material for various advanced technologies

Properties

CAS No. |

39345-87-4 |

|---|---|

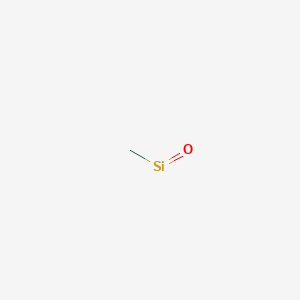

Molecular Formula |

CH3OSi |

Molecular Weight |

59.119 g/mol |

InChI |

InChI=1S/CH3OSi/c1-3-2/h1H3 |

InChI Key |

WDCKRYQAVLUEDJ-UHFFFAOYSA-N |

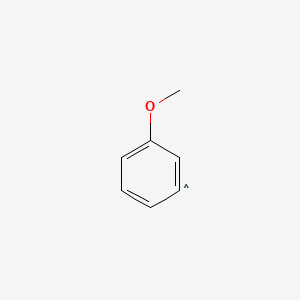

Canonical SMILES |

C[Si]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.